N-(6-chloro-2-oxoindolin-5-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-chloro-2-oxoindolin-5-yl)acrylamide is a chemical compound that belongs to the class of oxindole derivatives. Oxindoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the chloro group and the acrylamide moiety in this compound adds to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-2-oxoindolin-5-yl)acrylamide typically involves the reaction of 6-chloro-2-oxindole with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-2-oxoindolin-5-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the acrylamide moiety to an amine.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxindole derivatives with different oxidation states.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted oxindole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(6-chloro-2-oxoindolin-5-yl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. The presence of the chloro group and the acrylamide moiety enhances its binding affinity and specificity. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and disruption of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-oxindole
- N-(2-oxoindolin-5-yl)acrylamide
- 5-chloro-2-oxindole
Uniqueness
N-(6-chloro-2-oxoindolin-5-yl)acrylamide is unique due to the presence of both the chloro group and the acrylamide moiety, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency and selectivity in its biological applications.
Properties
Molecular Formula |
C11H9ClN2O2 |
---|---|
Molecular Weight |
236.65 g/mol |
IUPAC Name |
N-(6-chloro-2-oxo-1,3-dihydroindol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C11H9ClN2O2/c1-2-10(15)14-9-3-6-4-11(16)13-8(6)5-7(9)12/h2-3,5H,1,4H2,(H,13,16)(H,14,15) |
InChI Key |
YKIKSFIACOMWIK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=C(C=C2C(=C1)CC(=O)N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.